![molecular formula C12H20Cl2N2 B13499491 1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B13499491.png)
1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N. It is known for its unique structure, which includes a pyrrolidine ring attached to a phenylmethanamine backbone.
準備方法
The synthesis of 1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzyl chloride.
Reaction Conditions: The reaction involves the nucleophilic substitution of pyrrolidine with benzyl chloride under basic conditions to form the intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of the final product.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.
科学的研究の応用
1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its binding affinity and selectivity towards certain receptors or enzymes. The compound’s effects are mediated through its ability to modulate the activity of these molecular targets, leading to various biological outcomes .
類似化合物との比較
1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Phenylmethanamine Derivatives: These compounds have similar backbones but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and phenylmethanamine backbone, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C12H20Cl2N2 |
|---|---|
分子量 |
263.20 g/mol |
IUPAC名 |
[2-(pyrrolidin-3-ylmethyl)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c13-8-12-4-2-1-3-11(12)7-10-5-6-14-9-10;;/h1-4,10,14H,5-9,13H2;2*1H |
InChIキー |
UKKVACRMIARCQI-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1CC2=CC=CC=C2CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


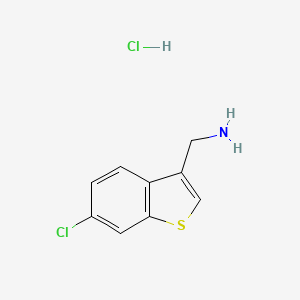
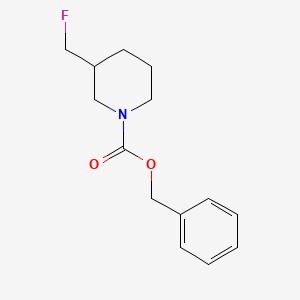

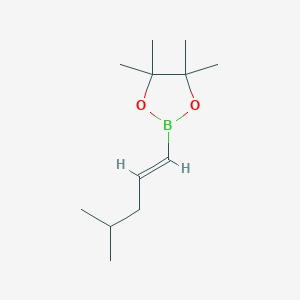

![2,3,6,7,8,12b-hexahydro-Pyrazino[2,1-a][2]benzazepin-4(1H)-one](/img/structure/B13499432.png)
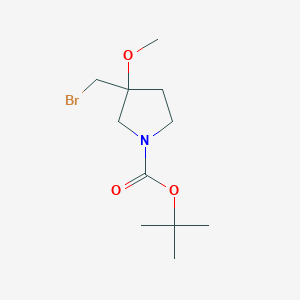


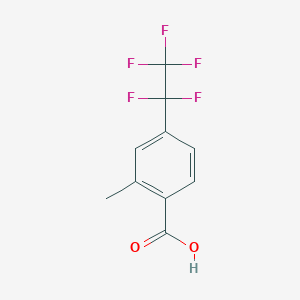
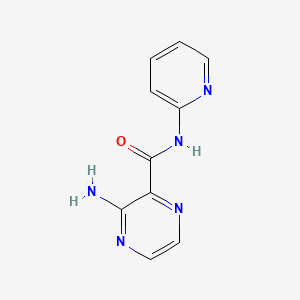

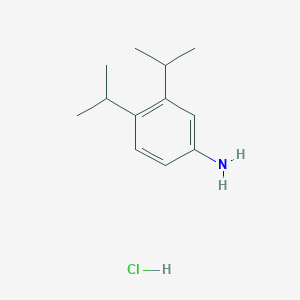
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride](/img/structure/B13499496.png)
